3-Fluoro-1-methylpyridin-2(1H)-one
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Description
3-Fluoro-1-methylpyridin-2(1H)-one is a useful research compound. Its molecular formula is C6H6FNO and its molecular weight is 127.12 g/mol. The purity is usually 95%.
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Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for 3-Fluoro-1-methylpyridin-2(1H)-one involves the introduction of a fluorine atom onto a pyridine ring, followed by the addition of a methyl group and the formation of a ketone functional group.
Starting Materials
2-Pyridinecarboxaldehyde, Fluorine gas, Methylmagnesium bromide, Acetic anhydride, Sodium hydroxide, Hydrochloric acid, Ethyl acetate, Wate
Reaction
Step 1: 2-Pyridinecarboxaldehyde is reacted with fluorine gas in the presence of a catalyst to form 3-Fluoropyridine., Step 2: 3-Fluoropyridine is reacted with methylmagnesium bromide to form 3-Fluoro-1-methylpyridine., Step 3: 3-Fluoro-1-methylpyridine is reacted with acetic anhydride and sodium hydroxide to form 3-Acetoxy-1-methyl-3-fluoropyridinium hydroxide., Step 4: 3-Acetoxy-1-methyl-3-fluoropyridinium hydroxide is hydrolyzed with hydrochloric acid to form 3-Acetoxy-1-methyl-3-fluoropyridinium chloride., Step 5: 3-Acetoxy-1-methyl-3-fluoropyridinium chloride is heated with ethyl acetate to form 3-Fluoro-1-methylpyridin-2(1H)-one.
properties
IUPAC Name |
3-fluoro-1-methylpyridin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FNO/c1-8-4-2-3-5(7)6(8)9/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLYFJXPEKKLNBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-1-methylpyridin-2(1H)-one |
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